molecular formula C13H14F4N2O B2594726 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide CAS No. 1292097-95-0

2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide

Cat. No.: B2594726
CAS No.: 1292097-95-0
M. Wt: 290.262
InChI Key: WISIVHPSQMJVHT-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), ammonia (NH3)

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific properties, such as increased thermal stability and resistance to degradation.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit activity against certain biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique properties may contribute to the formulation of products with improved efficacy and environmental profiles.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, while the fluorine atoms can influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
  • 2-fluoro-N-[2-(trifluoromethyl)cyclopentyl]pyridine-4-carboxamide
  • 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide stands out due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. These features confer unique chemical and physical properties, such as enhanced lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

IUPAC Name

2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4N2O/c14-11-7-8(5-6-18-11)12(20)19-10-4-2-1-3-9(10)13(15,16)17/h5-7,9-10H,1-4H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISIVHPSQMJVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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